Metaraminol bitartrate

Catalog No.
S535061
CAS No.
33402-03-8
M.F
C13H19NO8
M. Wt
317.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metaraminol bitartrate

CAS Number

33402-03-8

Product Name

Metaraminol bitartrate

IUPAC Name

3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol;(3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C13H19NO8

Molecular Weight

317.29 g/mol

InChI

InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9-;1-,2?/m01/s1

InChI Key

VENXSELNXQXCNT-STJVKZSMSA-N

SMILES

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Aramine, Araminol, Bitartrate, Metaraminol, hydroxyphenylpropanolamine, Isophenylephrine, m Hydroxynorephedrine, m Hydroxyphenylpropanolamine, m-Hydroxynorephedrine, m-hydroxyphenylpropanolamine, meta Hydroxynorephedrine, meta-Hydroxynorephedrine, Metaradrin, Metaraminol, Metaraminol Bitartrate, Metaraminol Bitartrate (1:1), Metaraminol Tartrate, Tartrate, Metaraminol

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)O)O)N.[C@@H](C(C(=O)O)O)(C(=O)O)O

Description

The exact mass of the compound Metaraminol bitartrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenylpropanolamine. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action in Research

Metaraminol bitartrate acts primarily as an indirect alpha-1 adrenergic receptor agonist []. This means it doesn't directly activate the receptor but instead displaces norepinephrine from storage sites in the body, allowing norepinephrine to exert its effects. At higher doses, metaraminol can also have some direct alpha and beta-adrenergic agonist activity, but the indirect alpha-1 effect is dominant at typical research concentrations []. This mechanism allows researchers to study the specific effects of alpha-1 adrenergic receptor activation in various biological processes.

Here are some examples of how this mechanism is utilized in research:

  • Understanding Blood Pressure Regulation: Researchers can use metaraminol to study the role of alpha-1 adrenergic receptors in blood pressure regulation by observing its effects on blood vessel contraction and relaxation [].
  • Investigating Cardiovascular Function: Metaraminol's ability to increase heart rate and contractility makes it a tool for studying how alpha-1 adrenergic receptors influence heart function [].
  • Neurotransmission Studies: Due to its interaction with norepinephrine storage, metaraminol can be used in research to explore the mechanisms of neurotransmission in the sympathetic nervous system [].

Metaraminol bitartrate is a sympathomimetic amine primarily used as a vasoconstrictor in clinical settings. Its chemical structure is represented as R-(R,S)-α-(1-aminoethyl)-3-hydroxybenzenemethanol** combined with R-(R,R)-2,3-dihydroxybutanedioate** in a 1:1 salt form. This compound appears as a white crystalline powder and has a molecular weight of approximately 317.29 g/mol. It is freely soluble in water, slightly soluble in alcohol, and practically insoluble in chloroform and ether .

Metaraminol bitartrate is indicated for the prevention and treatment of acute hypotension, particularly during spinal anesthesia and other medical emergencies involving low blood pressure. Its mechanism of action involves stimulating alpha-adrenergic receptors, leading to increased vascular resistance and elevated blood pressure .

As mentioned above, metaraminol primarily functions by activating alpha-1 adrenergic receptors. This activation triggers a cascade of cellular events leading to:

  • Vasoconstriction: Alpha-1 receptor activation in blood vessel walls causes smooth muscle contraction, leading to narrower blood vessels and increased blood pressure [].
  • Increased heart rate and contractility: Although less prominent, metaraminol can also have some stimulating effects on the heart through beta-adrenergic receptor activation, but to a lesser extent compared to alpha-1 receptor effects [].

Metaraminol can cause various side effects, including:

  • Headache
  • Nausea and vomiting
  • Anxiety
  • Palpitations
  • Hypertension (high blood pressure)

In severe cases, it can lead to:

  • Arrhythmias (irregular heartbeats)
  • Myocardial ischemia (reduced blood flow to the heart)
  • Stroke

Metaraminol is generally contraindicated in individuals with:

  • Uncontrolled hypertension
  • Hyperthyroidism
  • Severe heart disease

Due to these safety concerns and the availability of safer alternatives, metaraminol use has significantly declined in clinical practice [].

, primarily involving its interaction with adrenergic receptors. As an alpha-adrenergic agonist, it primarily exerts its effects through peripheral vasoconstriction. The compound stimulates the release of norepinephrine, enhancing its pressor effect, which can be observed shortly after administration .

In synthesis, metaraminol bitartrate can be produced through chiral catalysis methods involving hydroxybenzaldehyde and nitroethane. The process includes a series of reactions such as hydrogenation and crystallization to achieve the desired product with high enantiomeric purity .

The biological activity of metaraminol bitartrate is characterized by its potent vasoconstrictive properties. It acts predominantly on alpha-1 adrenergic receptors, leading to increased systemic vascular resistance and blood pressure. The onset of action varies depending on the route of administration: intravenous infusion results in effects within 1 to 2 minutes, while intramuscular injections take about 10 minutes .

Additionally, metaraminol has been noted to have positive inotropic effects on the heart, although excessive vasoconstriction can lead to reduced blood flow to vital organs if regional resistance increases excessively .

The synthesis of metaraminol bitartrate involves several steps:

  • Chiral Addition Reaction: Hydroxybenzaldehyde reacts with nitroethane using a chiral catalyst system (e.g., cinchona alkaloid) to form an addition product.
  • Reduction: The nitro group is reduced using hydrogen in the presence of palladium on carbon (Pd-C) to yield metaraminol.
  • Salification: The resulting amine is then combined with L(+)-tartaric acid to produce metaraminol bitartrate through crystallization processes .

This method emphasizes the importance of chiral catalysts to ensure the desired enantiomeric purity.

Metaraminol bitartrate is primarily utilized in medical settings for:

  • Treatment of Acute Hypotension: Particularly useful during spinal anesthesia or surgical procedures where blood pressure may drop significantly.
  • Adjunctive Therapy: Employed alongside other treatments for hypotension due to hemorrhage or shock conditions .

Its effectiveness as a vasoconstrictor makes it an essential drug in emergency medicine.

Metaraminol bitartrate shares similarities with several other sympathomimetic compounds. Here are some notable comparisons:

Compound NameStructure TypePrimary ActionUnique Features
MetaradrineSympathomimeticVasoconstrictionLess selective for adrenergic receptors
HydroxynorephedrineSympathomimeticAlpha-adrenergic agonistMore potent than metaraminol
L-MetaraminolEnantiomer of MetaraminolVasoconstrictionDifferent pharmacokinetics
M-HydroxypropadrineSympathomimeticVasoconstrictionSlightly different receptor affinity
PressonexRelated compoundVasopressorUsed in specific clinical scenarios

Metaraminol bitartrate's unique combination of properties—such as its specific receptor selectivity and clinical applications—distinguishes it from these similar compounds. Its formulation as a salt enhances its solubility and bioavailability compared to many other sympathomimetics .

Metaraminol bitartrate exhibits a complex three-dimensional structure characterized by specific stereochemical arrangements. The compound contains the systematic IUPAC name: 3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol; (2R,3R)-2,3-dihydroxybutanedioic acid [1] [10]. This nomenclature reflects the specific stereochemical configuration of both the metaraminol and tartaric acid components.

The metaraminol component features a phenylpropanolamine structure with a hydroxyl group positioned at the meta position of the benzene ring [11]. The tartaric acid component exists in its L-(+) form, which corresponds to the (2R,3R) configuration [1] [2]. The structural combination results in a bitartrate salt that maintains the biological activity of the metaraminol base while providing enhanced pharmaceutical properties through salt formation [11].

The InChI key for metaraminol bitartrate is VENXSELNXQXCNT-IJYXXVHRSA-N [1] [12], and the SMILES notation provides a linear representation of the molecular structure [1]. The compound exhibits hydrogen bonding capabilities through multiple hydroxyl groups present in both components, contributing to its solubility characteristics and crystal packing arrangements.

Chiral Centers and Isomeric Forms

Metaraminol bitartrate contains a total of four defined stereocenters, distributed between its two constituent molecules [13]. The metaraminol component contributes two chiral centers located at the carbon atoms bearing the amino group and the hydroxyl group, specifically at positions 1 and 2 of the propyl chain [14] [15] [16]. The pharmacologically active configuration of metaraminol is (1R,2S), which represents the (-)-erythro isomer [15] [17].

The L-tartaric acid component contributes two additional chiral centers at the 2 and 3 positions of the butanedioic acid backbone, with the (2R,3R) configuration characteristic of the naturally occurring L-(+)-tartaric acid [9] [5]. This specific stereochemical arrangement is crucial for the compound's pharmaceutical properties and biological activity.

Research has demonstrated that metaraminol can exist in four possible stereoisomeric forms: (1R,2S), (1S,2R), (1R,2R), and (1S,2S) [14] [15]. However, only the (1R,2S) configuration exhibits the desired pharmacological activity as an adrenergic agonist [15]. The enantiomer (1S,2R) and the diastereomers (1R,2R) and (1S,2S) demonstrate significantly different biological activities [15]. Analytical methods using chiral chromatography have been developed to separate and quantify these stereoisomers, ensuring the purity and efficacy of the pharmaceutical preparation [14].

Physicochemical Properties

Melting Point and Physical State

Metaraminol bitartrate exists as a white to off-white crystalline solid at room temperature [3] [12]. The melting point of metaraminol bitartrate has been reported with slight variations across different sources. According to the United States Pharmacopeia (USP) monograph, the melting range is between 171°C and 175°C [18]. However, other analytical sources report a melting point of 176-177°C [3]. These minor variations may be attributed to different measurement conditions, sample purity, or analytical methodologies employed.

The compound exhibits thermal stability under normal storage conditions but may undergo decomposition at elevated temperatures [18]. The USP specifications require storage at 25°C with permitted excursions between 15°C and 30°C, indicating reasonable thermal stability within pharmaceutical storage ranges [18].

Solubility Profile and pH-Dependent Behavior

Metaraminol bitartrate demonstrates favorable aqueous solubility characteristics, which is advantageous for pharmaceutical formulations. The compound readily dissolves in water, forming clear, colorless solutions [19]. The solubility profile is pH-dependent, with optimal dissolution occurring under slightly acidic conditions.

A 1 in 20 aqueous solution of metaraminol bitartrate exhibits a pH between 3.2 and 3.5 [18] [19]. This acidic pH is attributed to the presence of the tartaric acid component, which acts as a weak organic acid. The pH stability of pharmaceutical solutions containing metaraminol bitartrate typically ranges from 3.2 to 4.5, as observed in commercial injection formulations [19].

The compound shows limited solubility in dimethyl sulfoxide (DMSO), with reported concentrations of 0.0 mg/mL maximum concentration [3]. This solubility limitation in organic solvents may impact certain analytical procedures and formulation strategies that rely on non-aqueous media.

Partition Coefficient and Lipophilicity

The lipophilicity of metaraminol bitartrate is influenced by the polar nature of both constituent molecules. The presence of multiple hydroxyl groups, the amino group, and the carboxylic acid functionalities contributes to the compound's hydrophilic character. While specific partition coefficient (log P) values for metaraminol bitartrate are not extensively documented in the available literature, the parent metaraminol compound exhibits modest lipophilicity that allows for appropriate pharmacokinetic properties [11].

The tartrate salt formation generally reduces the lipophilicity compared to the free base form of metaraminol, which enhances water solubility and provides better pharmaceutical handling characteristics. This balance between hydrophilicity and lipophilicity is crucial for the compound's absorption, distribution, and therapeutic efficacy following parenteral administration.

Spectroscopic Properties

Metaraminol bitartrate can be characterized through various spectroscopic techniques, providing structural confirmation and purity assessment. The compound exhibits specific spectroscopic signatures that reflect its molecular structure and stereochemical arrangement.

The United States Pharmacopeia specifies infrared absorption spectrophotometry as a primary identification method for metaraminol bitartrate [18]. The infrared spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule, including N-H stretching, O-H stretching from both phenolic and carboxylic acid groups, C-H stretching, and C=O stretching vibrations from the carboxylic acid functionalities [18].

Optical rotation measurements provide important stereochemical information for metaraminol bitartrate. The compound exhibits a specific rotation between -31.5° and -33.5° when measured at 405 nm wavelength [18] [20]. This negative rotation confirms the presence of the correct stereochemical configuration and serves as a quality control parameter for pharmaceutical preparations.

Mass spectrometry analysis reveals characteristic fragmentation patterns that can be used for structural elucidation and impurity profiling [21]. Nuclear magnetic resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, provides detailed structural information about the molecular framework and can be employed for quantitative analysis and impurity detection [21] [22] [17]. However, specific NMR spectral data for metaraminol bitartrate are not comprehensively documented in the publicly available literature, suggesting that such detailed spectroscopic characterization may be proprietary or limited to specialized pharmaceutical analytical laboratories.

Traditional Synthetic Routes

The conventional synthesis of metaraminol bitartrate has historically relied on classical organic chemistry approaches, with the Henry reaction serving as the primary methodology for constructing the core structure [1] [2]. The traditional route involves the base-catalyzed condensation of 3-hydroxybenzaldehyde with nitroethane, followed by reduction of the resulting nitroalcohol intermediate.

The classical approach utilizes simple organic bases such as triethylamine or potassium hydroxide in aqueous ethanolic media [2]. Under these conditions, benzaldehyde derivatives react with nitroethane at room temperature over extended periods, typically 24 hours, to afford racemic mixtures of threo and erythro nitroalcohols in yields ranging from 70-80% [2]. The reaction mechanism proceeds through the formation of an enolate equivalent of nitroethane, which subsequently attacks the carbonyl carbon of the aldehyde.

A significant limitation of traditional synthetic routes is their poor stereochemical control, necessitating additional resolution steps to obtain the desired (1R,2S)-metaraminol enantiomer [3]. The nitroalcohol intermediates can be reduced using various methods, including catalytic hydrogenation with palladium catalysts or chemical reduction with zinc and acid systems [2]. Lithium aluminum hydride has proven particularly effective for this transformation, providing good yields of the corresponding amino alcohol [2].

Industrial implementations of traditional routes often employ multi-step sequences starting from 3-hydroxypropiophenone derivatives [4]. The manufacturing process involves protection of the hydroxyl group, followed by nitrosation with butyl nitrite to form isonitrosoketone intermediates, and subsequent reduction using palladium catalysts [4]. This approach, while scalable, suffers from atom inefficiency and generates significant waste streams requiring downstream processing.

Stereoselective Synthesis Approaches

Modern synthetic methodologies have focused extensively on developing stereoselective approaches to access enantiomerically pure metaraminol bitartrate. These advances address the fundamental challenge of controlling the absolute configuration at both stereocenters in the molecule, which contain the C-1 hydroxyl-bearing carbon and the C-2 amino-bearing carbon [1] [5].

The most significant breakthrough in stereoselective metaraminol synthesis involves the application of chiral copper complexes to catalyze asymmetric Henry reactions [1] [5]. These methodologies exploit the ability of chiral ligands to induce facial selectivity in the approach of nitroethane to the prochiral aldehyde carbonyl. Research has demonstrated that copper complexes bearing chiral ligands derived from camphor scaffolds can achieve excellent enantioselectivity for the desired (1R,2S)-configuration [1].

Mechanistic studies have revealed that the stereochemical outcome depends critically on the coordination environment around the copper center and the steric interactions between the chiral ligand and approaching substrates [5]. The preferred transition state involves coordination of both the aldehyde and the nitroethane-derived nucleophile to the copper center, with the chiral ligand environment directing the facial selectivity of carbon-carbon bond formation.

Alternative stereoselective approaches have explored the use of enzymatic methodologies, which offer the advantage of operating under mild conditions while achieving exceptional stereoselectivity [6] [7]. Amine transaminase enzymes have been successfully employed to convert racemic or achiral 2-hydroxy ketone intermediates to optically pure amino alcohols using chiral amine donors [7]. These biocatalytic transformations typically proceed with enantioselectivities exceeding 98% enantiomeric excess.

The development of flow chemistry platforms has enabled rapid screening of stereoselective conditions while providing enhanced control over reaction parameters [8] [9]. Three-dimensional printed reactors have been specifically designed to accommodate copper-catalyzed asymmetric Henry reactions, allowing for optimization of temperature, residence time, and catalyst loading to maximize both yield and enantioselectivity [8].

Henry Reaction in Metaraminol Synthesis

The Henry reaction, also known as the nitroaldol reaction, represents the most direct and widely employed methodology for constructing the metaraminol core structure [10] [2] [11]. This transformation involves the nucleophilic addition of the nitroethane anion to 3-hydroxybenzaldehyde, forming a new carbon-carbon bond while establishing the requisite hydroxyl and nitro functionalities that can be subsequently converted to the final amino alcohol product.

Mechanistically, the Henry reaction proceeds through the initial deprotonation of nitroethane by a suitable base to generate a stabilized carbanion (nitronate anion) [12]. This nucleophilic species then attacks the electrophilic carbonyl carbon of 3-hydroxybenzaldehyde, forming a new carbon-carbon bond. The resulting alkoxide intermediate is subsequently protonated to yield the β-nitroalcohol product [12].

The choice of base significantly influences both the reaction rate and the product distribution [10]. Strong bases such as potassium hydroxide promote rapid conversion but may lead to side reactions, including retro-aldol decomposition of the nitroalcohol products [13]. Tertiary organic bases like triethylamine provide a more controlled reaction environment, though longer reaction times are typically required [2].

Solvent selection plays a crucial role in optimizing Henry reaction outcomes for metaraminol synthesis [10]. Protic solvents, particularly aqueous alcoholic media, facilitate the necessary proton transfer steps while maintaining substrate solubility [2]. The presence of water has been shown to suppress the formation of undesired β-nitrostyrene byproducts that can arise from dehydration of the nitroalcohol intermediates [2].

Temperature control is essential for achieving optimal yields and minimizing side reactions [1]. While room temperature conditions are commonly employed for simplicity, careful temperature optimization can significantly improve reaction efficiency [10]. Flow chemistry implementations have demonstrated that elevated temperatures can be safely employed when precise residence time control is maintained [10].

The Henry reaction for metaraminol synthesis typically generates a mixture of diastereomeric products due to the creation of two new stereocenters [1]. The relative stereochemistry (syn versus anti) depends on the transition state geometry and can be influenced by reaction conditions and catalyst choice [5]. Without stereocontrol elements, both threo and erythro diastereomers are typically formed in comparable amounts [2].

Copper-Catalyzed Reactions

Copper-catalyzed methodologies represent the state-of-the-art approach for stereoselective metaraminol bitartrate synthesis, offering unprecedented control over absolute configuration while maintaining practical reaction conditions [1] [5] [14]. These transformations exploit the unique coordination chemistry of copper(II) complexes bearing chiral ligands to induce high levels of enantio- and diastereoselectivity in the Henry reaction.

The most successful copper-catalyzed system employs a chiral ligand derived from the non-naturally occurring (S,S)-camphor isomer, designated as ligand (III) in the patent literature [1] [14]. This ligand coordinates to copper(II) acetate to form an intensely blue complex that serves as the active catalyst for the asymmetric Henry reaction [1]. The ligand structure incorporates multiple stereogenic centers that create a well-defined chiral environment around the copper center.

Optimization studies have revealed that the copper-catalyzed Henry reaction requires specific conditions to achieve maximum stereoselectivity [1] [14]. The reaction is typically conducted in 1-propanol as solvent at temperatures ranging from -20°C to -60°C, with optimal results obtained around -40°C [1]. These low temperatures are essential for achieving high enantioselectivity, as elevated temperatures lead to erosion of stereochemical control and formation of undesired stereoisomers [14].

The catalyst loading can be maintained at relatively low levels, typically 0.1 equivalents relative to the aldehyde substrate, making the process economically viable [14]. The reaction requires the presence of a tertiary organic base, such as triethylamine or diisopropylethylamine, added in equimolar amounts relative to the aldehyde [14]. The base serves to deprotonate the nitroethane substrate, generating the reactive nucleophile.

Mechanistic investigations suggest that the copper complex coordinates both the aldehyde substrate and the deprotonated nitroethane simultaneously, creating a chelated transition state that enforces the observed stereochemical outcome [1]. The chiral ligand environment distinguishes between the enantiotopic faces of the prochiral aldehyde, leading to preferential formation of the (1R,2S)-configured nitroalcohol intermediate [14].

The stereoselectivity of copper-catalyzed Henry reactions for metaraminol synthesis typically exceeds 70% for the desired (1R,2S)-isomer among the four possible stereoisomers, representing a significant improvement over non-catalyzed processes [1] [14]. This level of selectivity substantially reduces the downstream purification requirements and improves the overall process efficiency.

Recovery and recycling of the copper catalyst represents an important consideration for industrial implementation [14]. The catalyst can be separated from the reaction mixture through standard aqueous workup procedures, though the economic viability of catalyst recycling depends on the ligand cost and recovery efficiency.

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of metaraminol bitartrate involves numerous technical and economic considerations that significantly influence process design and optimization strategies [15] [16] [17]. Industrial scale production must address challenges related to cost efficiency, environmental impact, regulatory compliance, and product quality while maintaining the stereochemical integrity required for pharmaceutical applications.

Raw material costs represent a primary economic driver in industrial metaraminol production [17]. The global metaraminol bitartrate market, valued at approximately 13.34 million USD in 2022 and projected to reach 18.86 million USD by 2030, demonstrates steady growth driven by increasing demand for hypotension treatment during anesthetic procedures [17]. This market size necessitates cost-effective synthetic approaches that can deliver high-quality product at competitive prices.

Traditional industrial processes have relied on multi-step sequences starting from readily available aromatic precursors [4]. These approaches typically involve protection-deprotection strategies and multiple purification steps that increase both cost and waste generation. The atom efficiency of traditional routes is often poor, with significant material losses during resolution of racemic intermediates to obtain the desired enantiomer [4].

Process intensification strategies, including continuous flow processing and integrated downstream processing, offer opportunities to improve efficiency and reduce costs [15]. Continuous flow reactors enable precise control over reaction parameters while reducing the need for large batch vessels and associated infrastructure [8]. The integration of reaction and separation steps can minimize intermediate isolation and purification requirements.

Catalyst cost and recovery represent critical economic factors, particularly for copper-catalyzed stereoselective processes [1] [14]. While chiral ligands provide excellent stereoselectivity, their cost can be prohibitive for large-scale production unless effective recycling strategies are implemented. Research efforts have focused on developing more cost-effective ligand systems and improving catalyst recovery protocols.

Waste minimization and environmental impact assessment are increasingly important considerations for industrial pharmaceutical manufacturing [18] [19]. Green chemistry principles emphasize the use of renewable feedstocks, mild reaction conditions, and reduced waste generation [19]. Enzymatic processes offer particular advantages in this regard, operating under ambient conditions with minimal waste production [18].

Regulatory compliance requirements for pharmaceutical production impose additional constraints on process design and operation [17]. Good Manufacturing Practice (GMP) guidelines require comprehensive documentation, validation, and quality control procedures that must be integrated into the production workflow. Process analytical technology (PAT) implementation enables real-time monitoring and control of critical quality attributes.

Scale-up considerations include heat and mass transfer limitations, mixing efficiency, and equipment design factors that may not be apparent at laboratory scale [15]. The exothermic nature of Henry reactions requires careful thermal management to prevent hot spot formation and maintain temperature control. Mixing efficiency becomes critical for maintaining uniform reaction conditions and achieving consistent product quality.

Green Chemistry Applications in Synthesis

The application of green chemistry principles to metaraminol bitartrate synthesis represents a paradigm shift toward more sustainable and environmentally responsible pharmaceutical manufacturing [18] [20] [19] [21]. This approach emphasizes the use of renewable feedstocks, mild reaction conditions, reduced waste generation, and elimination of hazardous substances while maintaining or improving product quality and economic viability.

Enzymatic cascade reactions have emerged as the most promising green chemistry approach for metaraminol synthesis [18] [20] [21]. These multi-step biocatalytic transformations utilize naturally occurring enzymes to construct the target molecule from simple, renewable starting materials. The enzymatic approach typically involves a three-step cascade: carboxylate reduction to generate 3-hydroxybenzaldehyde from 3-hydroxybenzoate, pyruvate decarboxylase-catalyzed carboligation to form the 2-hydroxy ketone intermediate, and amine transaminase-catalyzed conversion to metaraminol using L-alanine as the amino donor [19] [21].

The environmental advantages of enzymatic synthesis are substantial [18] [21]. The process operates under mild conditions (pH 7-9, 30-37°C) using water as the primary solvent, eliminating the need for organic solvents and harsh reaction conditions [18]. The use of renewable feedstocks, including glucose-derived 3-hydroxybenzoate and fermentation-derived pyruvate and L-alanine, reduces dependence on petroleum-based starting materials [21].

Biocatalytic processes achieve exceptional stereoselectivity, typically exceeding 98% enantiomeric excess, eliminating the need for resolution of racemic intermediates [6] [7] [18]. This inherent selectivity reduces waste generation and improves atom efficiency compared to traditional chemical approaches. The mild reaction conditions also prevent the formation of undesired byproducts that commonly arise in harsh chemical transformations.

In situ product removal (ISPR) strategies have been developed to overcome thermodynamic limitations inherent in enzymatic transamination reactions [18] [22]. Liquid-liquid extraction using environmentally benign solvents enables continuous product removal, shifting reaction equilibria toward product formation and improving overall yields. The integration of reaction and separation steps reduces processing complexity and energy requirements [18].

Process intensification through enzyme immobilization and continuous flow processing represents an advanced green chemistry approach [16] [20]. Immobilized enzymes can be recycled multiple times, reducing enzyme costs and improving process economics. Continuous flow reactors enable precise control over reaction conditions while reducing equipment size and energy consumption compared to traditional batch processes [20].

Life cycle assessment studies have demonstrated the environmental benefits of green chemistry approaches to metaraminol synthesis [20] [21]. Enzymatic processes show reduced carbon footprint, lower energy consumption, and minimal waste generation compared to traditional chemical routes. The use of renewable feedstocks further enhances the sustainability profile of these processes.

The economic viability of green chemistry approaches continues to improve as enzyme costs decrease and process optimization advances [16] [20]. Government incentives for sustainable manufacturing and increasing environmental regulations provide additional economic drivers for adoption of green chemistry technologies. Industrial demonstrations have shown that enzymatic processes can achieve competitive costs while providing superior environmental performance [15] [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

317.11106656 g/mol

Monoisotopic Mass

317.11106656 g/mol

Heavy Atom Count

22

Appearance

White to off-white crystalline powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZC4202M9P3

Related CAS

54-49-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (97.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic alpha-1 Receptor Agonists

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Metaraminol bitartrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Koga S, Shiraishi K, Saito Y. Post-traumatic priapism treated with metaraminol
2: GRIVAUX M. [Metaraminol bitartrate in the treatment of shock]. Sem Hop. 1963
3: MEIJLER FL, MEERSCHWAM IS, KOSTER M. [The influence of metaraminol bitartrate
4: USE OF metaraminol bitartrate as a vasopressor agent. J Am Med Assoc. 1957 Apr
5: Bolzan AA, Laus JL, Nunes N, De Andrade CP. Effects of metaraminol bitartrate
6: Martin CJ, Saxena SJ. High-performance liquid chromatographic determination of
7: Weber JD. Fluorometric determination of metaraminol bitartrate injection. J
8: Bernstein A. Myocardial infarction induced by metaraminol bitartrate
9: SPOEREL WE, SELENY FL, WILLIAMSON RD. SHOCK CAUSED BY CONTINUOUS INFUSION OF
10: TAYLOR WJ, LLEWELLYN-THOMAS E, DECANDOLE CA, MURPHY JB, SELLERS EA. The use of metaraminol bitartrate to reduce the side effects of atropine. Can Med Assoc
11: DIPPY WE, DORNEY ER. Tissue necrosis and slough produced by metaraminol

Explore Compound Types